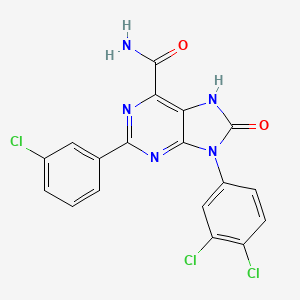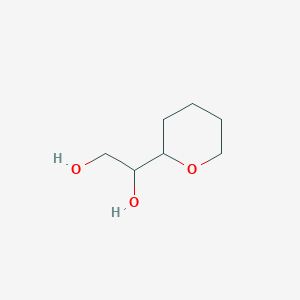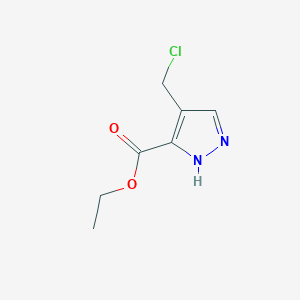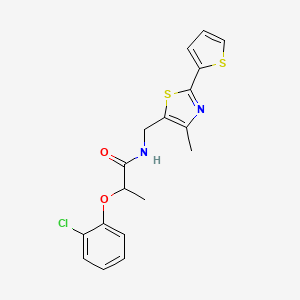
2-(3-chlorophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C18H10Cl3N5O2 and its molecular weight is 434.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Interactions with DNA
- DNA Modification: Vinyl chloride derivatives, such as chloroacetaldehyde, can interact with DNA, forming specific modifications like etheno-deoxyadenosine and etheno-deoxycytidine. These modifications can impact the structure of DNA and have implications for vinyl chloride oncogenicity (Green & Hathway, 1978).
Antimicrobial Applications
- Antimicrobial Activity: Novel purine-based N-acyl-α-carboxamides, prepared using 2-amino-6-chloropurine, exhibited significant antimicrobial potency against various bacterial strains, comparable to standard drugs like ampicillin trihydrate (Kaur, Gupta, Harjai, & Singh, 2014).
Structural Analysis
- X-ray Crystallography: The crystal structures of purine and pyrimidine derivatives, including those similar in structure to the compound , have been analyzed to understand their molecular configurations and potential applications in various fields (Cetina et al., 2004).
Enzyme Interaction
- Enzyme Inhibition: Purine derivatives have been explored for their potential to inhibit enzymes, such as adenosine deaminase. This has implications for the development of drugs targeting specific enzyme pathways (Shah, Schaeffer, & Murray, 1965).
Anticonvulsant Properties
- Anticonvulsant Agents: Compounds structuring similar to the mentioned compound have been tested for their efficacy as anticonvulsant agents, representing a new class of substances for seizure control (Kelley et al., 1988).
Spectroscopic Analysis
- Spectroscopic Properties: Synthesized derivatives have been characterized using various spectroscopic techniques like IR, NMR, and UV-Vis spectra to understand their molecular structure and properties (Demir et al., 2016).
Polymer Science
- Polyamide Synthesis: Research has been conducted on carboxylate-containing polyamides, which are relevant to the structural framework of the compound. These studies contribute to understanding polymer science and potential applications (Ueyama et al., 1998).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-chlorophenyl)-9-(3,4-dichlorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl3N5O2/c19-9-3-1-2-8(6-9)16-23-13(15(22)27)14-17(25-16)26(18(28)24-14)10-4-5-11(20)12(21)7-10/h1-7H,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFZRIQUROYXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B2497985.png)
![(1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2497986.png)

![2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2497989.png)
![5-(3,4-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2497991.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2497992.png)

![ethyl 3-{2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate](/img/structure/B2497994.png)



![2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2498004.png)
![7-Chloro-3-methylthieno[2,3-C]pyridine](/img/structure/B2498006.png)
![methyl (2Z)-2-({4-[butyl(ethyl)sulfamoyl]benzoyl}imino)-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2498008.png)
